N-[2-(1,2-Benzothiazol-3-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(1,2-Benzothiazol-3-yl)ethyl]prop-2-enamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,2-Benzothiazol-3-yl)ethyl]prop-2-enamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones. This reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid.
Alkylation: The benzothiazole core is then alkylated with an appropriate alkyl halide to introduce the ethyl group. This step often requires a base such as potassium carbonate or sodium hydroxide.
Amidation: The final step involves the reaction of the alkylated benzothiazole with acryloyl chloride to form the prop-2-enamide group. This reaction is typically carried out in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,2-Benzothiazol-3-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or prop-2-enamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
N-[2-(1,2-Benzothiazol-3-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole core.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1,2-Benzothiazol-3-yl)ethyl]prop-2-enamide involves its interaction with various molecular targets. The benzothiazole core can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The prop-2-enamide group can also interact with cellular pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
Benzothiazole-2-thiol: Known for its use in the synthesis of sulfur-containing heterocycles.
2-Phenylbenzothiazole: Studied for its anticancer properties.
Uniqueness
N-[2-(1,2-Benzothiazol-3-yl)ethyl]prop-2-enamide is unique due to the presence of both the benzothiazole core and the prop-2-enamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(1,2-benzothiazol-3-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-12(15)13-8-7-10-9-5-3-4-6-11(9)16-14-10/h2-6H,1,7-8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLRCMODRZBFKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=NSC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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